molecular formula C17H17FN2O2S B213817 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B213817
M. Wt: 332.4 g/mol
InChI Key: OSUBQLAMFPTGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to block the activity of certain receptors such as the sigma-1 receptor, which is involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been studied extensively. Some of the effects include:
1. Inhibition of cell proliferation: The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective effects: The compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
3. Anti-inflammatory effects: The compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations of using 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments. Some of the advantages include:
1. Selectivity: The compound has been shown to have selective inhibitory effects on certain enzymes and receptors, making it a useful tool for studying their function.
2. Potency: The compound has been shown to be potent in inhibiting the activity of certain enzymes and receptors.
Some of the limitations include:
1. Solubility: The compound has limited solubility in water, which can make it difficult to use in certain experiments.
2. Stability: The compound is not very stable and can degrade over time, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Some of the areas of research include:
1. Optimization of synthesis methods: There is a need to optimize the synthesis methods to improve the yield and purity of the compound.
2. Structural modifications: Structural modifications of the compound may lead to the development of more potent and selective inhibitors of enzymes and receptors.
3. In vivo studies: Further in vivo studies are needed to determine the efficacy and safety of the compound in animal models.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has potential therapeutic applications. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to optimize the synthesis methods, develop more potent and selective inhibitors, and determine the safety and efficacy of the compound in animal models and humans.

Synthesis Methods

The synthesis of 2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been reported in various research articles. One of the most common methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 4-fluoroacetophenone in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The resulting product is then treated with an amine such as ammonia or an amine salt to obtain the final compound.

Scientific Research Applications

2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications. It has been shown to have inhibitory effects on certain enzymes and receptors in the body, making it a potential candidate for the treatment of various diseases. Some of the areas of research include:
1. Cancer: The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been studied for its potential use in the treatment of breast cancer, lung cancer, and leukemia.
2. Neurological Disorders: The compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
3. Inflammation: The compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C17H17FN2O2S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H17FN2O2S/c18-11-7-5-10(6-8-11)9-14(21)20-17-15(16(19)22)12-3-1-2-4-13(12)23-17/h5-8H,1-4,9H2,(H2,19,22)(H,20,21)

InChI Key

OSUBQLAMFPTGQQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.